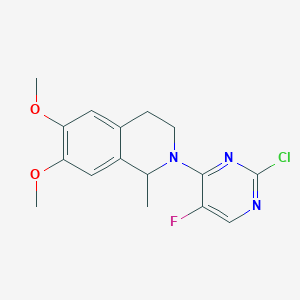
2-(2-Chloro-5-fluoropyrimidin-4-yl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-5-fluoro-4-pyrimidinyl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a pyrimidine ring substituted with chlorine and fluorine atoms, and a tetrahydroisoquinoline moiety with methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-fluoro-4-pyrimidinyl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting 2-chloro-5-fluoro-4-pyrimidine with appropriate reagents under controlled conditions.
Coupling with Tetrahydroisoquinoline: The pyrimidine derivative is then coupled with 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline using a suitable coupling agent such as palladium catalysts under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-fluoro-4-pyrimidinyl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The tetrahydroisoquinoline moiety can undergo oxidation to form isoquinoline derivatives or reduction to form more saturated compounds.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and ligands under inert atmosphere.
Major Products Formed
Substitution Products: Various substituted pyrimidine derivatives.
Oxidation Products: Isoquinoline derivatives.
Reduction Products: Saturated tetrahydroisoquinoline derivatives.
Coupling Products: Larger, more complex organic molecules.
Scientific Research Applications
2-(2-Chloro-5-fluoro-4-pyrimidinyl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-fluoro-4-pyrimidinyl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoro-4-pyrimidine: A simpler pyrimidine derivative with similar substituents.
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: A related tetrahydroisoquinoline compound without the pyrimidine ring.
Uniqueness
2-(2-Chloro-5-fluoro-4-pyrimidinyl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the pyrimidine and tetrahydroisoquinoline moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H17ClFN3O2 |
|---|---|
Molecular Weight |
337.77 g/mol |
IUPAC Name |
2-(2-chloro-5-fluoropyrimidin-4-yl)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C16H17ClFN3O2/c1-9-11-7-14(23-3)13(22-2)6-10(11)4-5-21(9)15-12(18)8-19-16(17)20-15/h6-9H,4-5H2,1-3H3 |
InChI Key |
LYCSRQVMCFIBGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C3=NC(=NC=C3F)Cl)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















